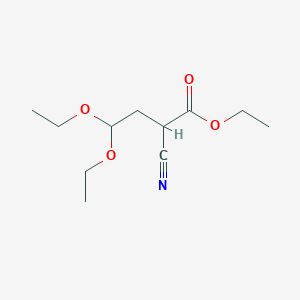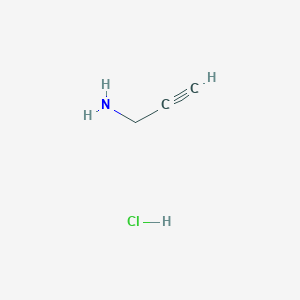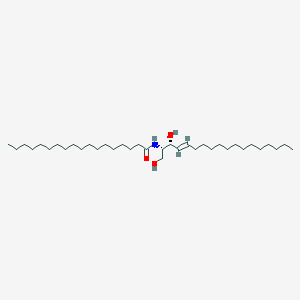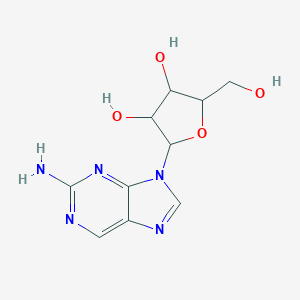
2-氨基嘌呤核苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Aminopurine riboside is a nucleoside analog where the purine base, 2-aminopurine, is attached to a ribose sugar. This compound is known for its fluorescent properties and is widely used in biochemical and molecular biology research to study nucleic acid structures and interactions.
科学研究应用
2-Aminopurine riboside is extensively used in scientific research due to its unique properties:
作用机制
Target of Action
2-Aminopurine riboside (2APr) is a fluorescent nucleobase analog that is frequently used as a structure-sensitive reporter to study the chemical and biophysical properties of nucleic acids . It is primarily targeted towards nucleic acids, particularly RNA .
Mode of Action
2APr interacts with its targets (RNA) by being incorporated into the RNA during the process of RNA solid-phase synthesis . This incorporation is site-specific and requires appropriately functionalized 2APr riboside building blocks . The fluorescence signal of 2APr is then pursued in response to external stimuli to study the thermodynamics and kinetics of RNA folding, RNA-ligand binding, and RNA catalytic activity .
Biochemical Pathways
The biochemical pathways affected by 2APr primarily involve the folding and ligand interactions of RNA . By incorporating 2APr into RNA, researchers can monitor changes in the structure and function of RNA, providing insights into the biochemical pathways that RNA participates in .
Pharmacokinetics
Its photophysical dynamics have been explored in chcl3 following excitation at λpump = 310 nm by means of femtosecond transient vibrational absorption spectroscopy . More research is needed to fully understand the ADME properties of 2APr and their impact on its bioavailability.
Result of Action
The incorporation of 2APr into RNA allows for the study of RNA folding, RNA-ligand binding, and RNA catalytic activity . The fluorescence signal of 2APr responds to external stimuli, providing a readout of these RNA processes . This can lead to a better understanding of RNA structure and function, as well as the biochemical pathways that RNA is involved in .
Action Environment
The action of 2APr is influenced by the environment in which it is used. For instance, the photophysical dynamics of 2APr have been studied in CHCl3 . The fluorescence signal of 2APr can also respond to external stimuli, suggesting that the action, efficacy, and stability of 2APr can be influenced by environmental factors . .
生化分析
Biochemical Properties
2-Aminopurine riboside is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is used as a substrate for DNA polymerase catalyzed reactions, including exonucleolytic proofreading and nucleotide binding and incorporation . The compound is also used in RNA solid-phase synthesis, requiring appropriately functionalized 2-Aminopurine riboside building blocks .
Cellular Effects
2-Aminopurine riboside has significant effects on various types of cells and cellular processes. It influences cell function by perturbing the structure of DNA through interaction with enzymes and other molecules . It is also used as a probe of DNA-enzyme interaction and enzyme-induced distortion .
Molecular Mechanism
The mechanism of action of 2-Aminopurine riboside involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is an analogue of ATP, where the amino group in position 6 of adenine has been replaced by hydrogen, and position 2 of the nucleobase has been modified by an amino group .
Temporal Effects in Laboratory Settings
The effects of 2-Aminopurine riboside change over time in laboratory settings. The compound is most stable when stored as an aqueous solution in the freezer . At ambient temperature, the compound slowly starts to decompose .
Metabolic Pathways
2-Aminopurine riboside is involved in the purine and pyrimidine salvage pathways. It is converted to the deoxynucleoside, and the deoxynucleotide can be phosphorylated to the di- and triphosphates and then incorporated into the DNA .
Transport and Distribution
It is known that the compound can be incorporated into RNA through RNA solid-phase synthesis .
Subcellular Localization
The subcellular localization of 2-Aminopurine riboside is primarily within the nucleus, given its role in DNA and RNA structure and function
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminopurine riboside typically involves the ribosylation of 2-aminopurine. One common method starts with the thiation of guanosine using phosphorus pentasulfide, followed by reduction with Raney nickel . Another approach involves the condensation of chloromercuri-2-benzamidopurine with 2,3,5-tri-O-benzoylribofuranosyl chloride, followed by deprotection of the hydroxyl groups . Additionally, photochemical reduction of 6-chloro-2-aminopurine riboside to the corresponding 2-aminopurine nucleoside has been reported .
Industrial Production Methods: Industrial production methods for 2-aminopurine riboside are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.
化学反应分析
Types of Reactions: 2-Aminopurine riboside undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Substitution: The amino group can participate in substitution reactions, such as with chloroacetaldehyde to form etheno-derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Chloroacetaldehyde is used for forming etheno-derivatives.
Major Products:
Etheno-derivatives: These are formed when 2-aminopurine riboside reacts with chloroacetaldehyde.
相似化合物的比较
2-Aminopurine: The base analog without the ribose sugar.
7-Deazaadenosine (Tubercidine): Another nucleoside analog with similar applications.
Uniqueness: 2-Aminopurine riboside is unique due to its strong fluorescent properties, which make it an excellent tool for studying nucleic acid dynamics. Its ability to induce mutations also sets it apart from other nucleoside analogs .
属性
CAS 编号 |
4546-54-7 |
|---|---|
分子式 |
C10H13N5O4 |
分子量 |
267.24 g/mol |
IUPAC 名称 |
(2S,3S,4R,5S)-2-(2-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O4/c11-10-12-1-4-8(14-10)15(3-13-4)9-7(18)6(17)5(2-16)19-9/h1,3,5-7,9,16-18H,2H2,(H2,11,12,14)/t5-,6-,7-,9-/m0/s1 |
InChI 键 |
JVOJULURLCZUDE-AZRUVXNYSA-N |
SMILES |
C1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)CO)O)O |
手性 SMILES |
C1=C2C(=NC(=N1)N)N(C=N2)[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O |
规范 SMILES |
C1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)CO)O)O |
Key on ui other cas no. |
4546-54-7 |
同义词 |
2-Amino-9-β-D-ribofuranosylpurine; NSC 36906; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


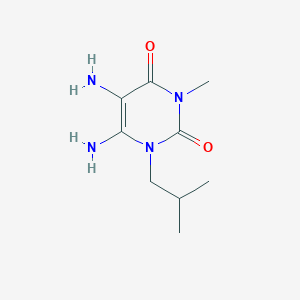
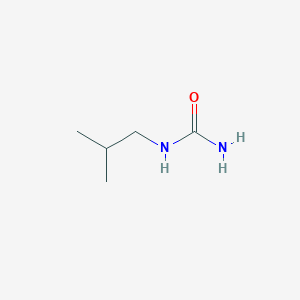
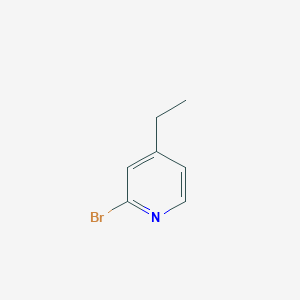

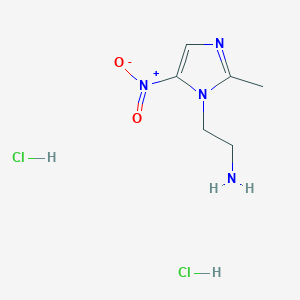
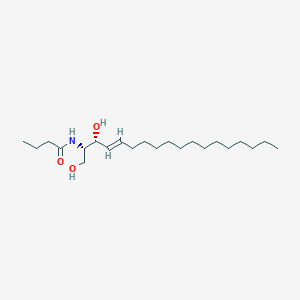


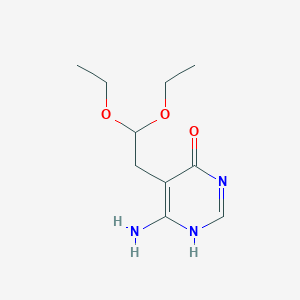
![2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B14463.png)
